molecular formula C20H15Cl2N5O2S B12130432 N-(2,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12130432
M. Wt: 460.3 g/mol
InChI Key: IEXDOPZRAVWOFR-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative featuring a 2,5-dichlorophenyl group, a furan-2-ylmethyl substituent at the 4-position of the triazole ring, and a pyridin-3-yl group at the 5-position. Its molecular complexity arises from the strategic placement of sulfur (via a sulfanyl linkage) and heterocyclic moieties (furan and pyridine), which are known to enhance bioavailability and target binding in medicinal chemistry .

Properties

Molecular Formula

C20H15Cl2N5O2S

Molecular Weight

460.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H15Cl2N5O2S/c21-14-5-6-16(22)17(9-14)24-18(28)12-30-20-26-25-19(13-3-1-7-23-10-13)27(20)11-15-4-2-8-29-15/h1-10H,11-12H2,(H,24,28)

InChI Key

IEXDOPZRAVWOFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Biological Activity

N-(2,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound features a dichlorophenyl group, a furan moiety, and a pyridine ring integrated into a triazole structure. The synthesis typically involves multi-step processes including:

  • Formation of the Furan Ring : Synthesized via cyclization reactions.
  • Substitution Reactions : Electrophilic aromatic substitution introduces the dichlorophenyl group.
  • Triazole Formation : The final step involves the formation of the triazole ring through nucleophilic substitution with appropriate precursors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has shown significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8.
  • Percent Growth Inhibition (PGI) : Research indicates PGIs exceeding 75% against these lines, suggesting potent anticancer properties .

Antimicrobial Activity

The compound's antimicrobial efficacy has also been explored:

  • Bacterial Strains : It exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives related to this compound have shown MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, the compound has demonstrated anti-inflammatory effects:

  • Comparative Studies : Its anti-inflammatory activity was compared to standard drugs like diclofenac sodium, showing comparable IC50 values .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural ComponentActivity TypeObservations
Dichlorophenyl GroupAnticancerEnhances lipophilicity and cellular uptake
Furan RingAntimicrobialContributes to π–π stacking interactions
Pyridine RingAnti-inflammatoryFacilitates interaction with biological targets

Case Studies

  • Anticancer Study : A recent publication reported that modifications in the triazole ring significantly enhance anticancer activity. The study involved testing various derivatives on multiple cancer cell lines with promising results .
  • Antimicrobial Efficacy : Another study focused on the compound's derivatives against resistant bacterial strains, showing effective inhibition and suggesting further development for therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of the triazole ring, which is known for its broad-spectrum biological activities. Triazole derivatives have been extensively studied for their antifungal and antibacterial effects. For instance, compounds similar to N-(2,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown effectiveness against various pathogens in both in vitro and in vivo studies .

Cancer Treatment
The unique combination of functional groups in this compound positions it as a potential candidate for cancer therapy. Research indicates that triazole derivatives can inhibit key enzymes involved in tumor growth and metastasis. Preliminary studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells and inhibit cell proliferation . For example, docking studies have suggested that these compounds could effectively target specific proteins involved in cancer progression.

Agricultural Applications

Fungicides and Herbicides
this compound may serve as a potent fungicide or herbicide. The triazole moiety is particularly notable for its fungicidal properties, making it valuable in agricultural applications to control fungal diseases in crops. Studies have shown that similar compounds exhibit effective activity against various plant pathogens .

Materials Science

Polymer Chemistry
The compound's structural features allow for its incorporation into polymer matrices to enhance material properties. Its ability to act as a crosslinking agent could improve the mechanical strength and thermal stability of polymers. Research into triazole-containing polymers has revealed enhanced performance characteristics compared to traditional materials .

Case Study 1: Antimicrobial Efficacy

A study conducted on related triazole compounds demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The results indicated a minimum inhibitory concentration (MIC) value that supports the potential use of this compound as an effective antifungal agent .

Case Study 2: Cancer Cell Inhibition

In vitro studies on triazole derivatives showed promising results in inhibiting the proliferation of breast cancer cells (MCF7). The compounds induced apoptosis through the activation of caspase pathways. These findings suggest that this compound could be further explored as a lead compound for anticancer drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four analogs (Table 1), emphasizing structural variations and their pharmacological implications.

Table 1: Structural and Functional Comparison of Triazole-Based Acetamides

Compound Name Key Substituents Bioactivity (Anti-Exudative Activity, AEA) Reference
N-(2,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2,5-dichlorophenyl; pyridin-3-yl; furan-2-ylmethyl Moderate AEA (10 mg/kg vs. diclofenac)
N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2,6-dimethylphenyl; pyridin-4-yl; furan-2-ylmethyl Not reported
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-{[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2-chloro-5-(trifluoromethyl)phenyl; 3-methylphenyl; pyridin-4-yl Not reported
2-{[4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide 2,5-dichlorophenyl; pyridin-2-yl; allyl Not reported

Key Findings

Substituent Effects on AEA: The target compound exhibits moderate anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rat models . This activity is attributed to the 2,5-dichlorophenyl group, which enhances lipophilicity and membrane permeability, and the pyridin-3-yl moiety, which may engage in hydrogen bonding with target proteins .

Role of Heterocyclic Moieties: Replacement of furan-2-ylmethyl with allyl () introduces greater conformational flexibility but may reduce metabolic stability, as allyl groups are prone to oxidation . The pyridine ring position (2-, 3-, or 4-yl) significantly impacts binding affinity.

Impact of Trifluoromethyl and Methyl Groups :

  • The trifluoromethyl substituent in enhances metabolic stability and electronegativity, but its bulky nature may hinder target binding .
  • The 3-methylphenyl group in the same compound introduces steric hindrance, which could either improve selectivity or reduce efficacy depending on the target .

Preparation Methods

Synthesis of 5-(Pyridin-3-yl)-4H-1,2,4-Triazole-3-Thiol

Procedure :

  • Esterification : Pyridine-3-carboxylic acid (1.0 eq) was refluxed with ethanol (10 vol) and concentrated H₂SO₄ (0.1 eq) for 6 h to yield ethyl pyridine-3-carboxylate (89% yield).

  • Hydrazide Formation : The ester (1.0 eq) was reacted with hydrazine hydrate (2.0 eq) in ethanol at 80°C for 4 h, affording pyridine-3-carbohydrazide (93% yield).

  • Cyclization : The hydrazide (1.0 eq) was treated with carbon disulfide (1.5 eq) and KOH (2.0 eq) in ethanol under reflux for 8 h, yielding the triazole-thiol as a yellow solid (78% yield).

Characterization :

  • IR (KBr) : 2560 cm⁻¹ (S-H stretch), 1605 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.95 (s, 1H, pyridine-H), 8.62 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92 (d, J = 7.6 Hz, 1H, pyridine-H), 3.45 (s, 1H, SH).

Alkylation to Introduce the Furan-2-ylmethyl Group

Procedure :
The triazole-thiol (1.0 eq) was dissolved in dry DMF, treated with K₂CO₃ (1.2 eq), and furfuryl bromide (1.1 eq) was added dropwise at 0°C. The mixture was stirred at room temperature for 12 h, yielding 4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (82% yield).

Optimization :

  • Solvent Screening : DMF outperformed acetone and THF in yield (Table 1).

  • Base Selection : K₂CO₃ provided higher regioselectivity compared to NaH or Et₃N.

Table 1: Alkylation Optimization Data

SolventBaseTemperature (°C)Yield (%)
DMFK₂CO₃2582
AcetoneK₂CO₃2568
THFK₂CO₃2554

Characterization :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 152.1 (C=N), 142.3 (furan-C), 110.5 (furan-CH), 49.8 (-CH₂-).

Synthesis of N-(2,5-Dichlorophenyl)-2-Chloroacetamide

Procedure :
2,5-Dichloroaniline (1.0 eq) was stirred with chloroacetyl chloride (1.1 eq) in anhydrous CH₂Cl₂ at 0°C. K₂CO₃ (1.5 eq) was added portionwise, and the reaction was warmed to 25°C for 3 h, yielding the chloroacetamide (88% yield).

Characterization :

  • MP : 134–136°C.

  • HRMS (ESI) : m/z calcd for C₈H₆Cl₃N₂O [M+H]⁺: 264.96; found: 264.98.

Thiol-Alkylation to Form the Sulfanyl Acetamide

Procedure :
The triazole-thiol (1.0 eq) and N-(2,5-dichlorophenyl)-2-chloroacetamide (1.1 eq) were refluxed in acetone with K₂CO₃ (1.5 eq) for 6 h. The product was purified via column chromatography (SiO₂, 5% MeOH/CH₂Cl₂) to yield the title compound (75% yield).

Table 2: Reaction Condition Screening

SolventBaseTime (h)Yield (%)
AcetoneK₂CO₃675
DMFK₂CO₃468
MeCNEt₃N860

Spectroscopic Characterization of the Target Compound

Key Data :

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.92 (s, 1H, pyridine-H), 7.84 (d, J = 8.0 Hz, 1H, Ar-H), 6.78 (d, J = 3.2 Hz, 1H, furan-H), 4.62 (s, 2H, SCH₂), 4.15 (s, 2H, furan-CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (C=O), 152.4 (C=N), 141.9 (furan-C), 128.7–132.1 (Ar-Cl), 49.1 (SCH₂).

  • HRMS (ESI) : m/z calcd for C₂₁H₁₆Cl₂N₅O₂S [M+H]⁺: 492.03; found: 492.05.

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Formation :

    • The use of carbon disulfide and KOH ensured exclusive formation of the 1,2,4-triazole isomer over 1,3,4-derivatives.

  • Thiol Oxidation :

    • Reactions were conducted under nitrogen to prevent disulfide formation.

  • Purification Difficulties :

    • Gradient column chromatography (0–5% MeOH/CH₂Cl₂) resolved polar byproducts .

Q & A

Q. What are the key steps and reaction conditions for synthesizing N-(2,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The synthesis involves sequential functionalization of the triazole core. Critical steps include:

  • Thiolation : Reacting 4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives under alkaline conditions (e.g., KOH in ethanol) to form the sulfanyl bridge .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product, followed by recrystallization from ethanol for higher purity .
  • Optimization : Control temperature (60–80°C) and solvent polarity to minimize by-products like unreacted thiols or dimerization .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6) to verify substituent positions (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm) and sulfanyl linkage integrity .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation under stress conditions (e.g., acidic/alkaline hydrolysis) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z ≈ 471.0 for [M+H]⁺) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Anti-inflammatory Activity : Carrageenan-induced rat paw edema model to evaluate anti-exudative effects at doses of 10–50 mg/kg .
  • Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values and selectivity indices .

Q. How does the compound’s stability vary under different storage conditions?

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the sulfanyl group .
  • pH Stability : Degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 10) conditions; neutral buffers (pH 7.4) are optimal for aqueous solutions .

Q. What computational tools can predict its physicochemical properties?

  • LogP Calculation : Use ChemDraw or MarvinSuite to estimate lipophilicity (predicted LogP ≈ 3.5), critical for bioavailability studies .
  • Solubility Prediction : QSPR models in ACD/Labs or SwissADME to guide solvent selection for formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity reports (e.g., anti-inflammatory vs. weak antimicrobial activity)?

  • Substituent Analysis : Compare analogs with variations in the dichlorophenyl (e.g., 2,5-dichloro vs. 3,4-dichloro) or pyridinyl groups. For example, replacing pyridin-3-yl with pyridin-4-yl may enhance anti-inflammatory activity but reduce antimicrobial effects .
  • Assay Standardization : Replicate conflicting studies under uniform conditions (e.g., cell line type, incubation time) to isolate variables .

Q. What strategies improve synthetic scalability while reducing by-products?

  • Flow Chemistry : Continuous-flow reactors for thiolation steps to enhance mixing efficiency and reduce reaction time (from 12 hrs to 2–4 hrs) .
  • Catalytic Optimization : Replace KOH with milder bases (e.g., DBU) to suppress side reactions like furan ring oxidation .

Q. How can molecular docking elucidate its mechanism of action against COX-2 or EGFR targets?

  • Protein Preparation : Retrieve COX-2/EGFR crystal structures (PDB: 5KIR/4HJO), remove water molecules, and add polar hydrogens using AutoDock Tools .
  • Docking Protocol : Rigid docking with AutoDock Vina to identify binding poses; validate with MD simulations (e.g., GROMACS) to assess stability of interactions (e.g., sulfanyl-acetamide hydrogen bonding with Arg120 in COX-2) .

Q. What methodologies resolve spectral overlaps in NMR characterization?

  • 2D NMR : HSQC and HMBC to assign crowded aromatic regions (e.g., distinguishing pyridin-3-yl and furan protons) .
  • Deuterated Solvent Switches : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts for ambiguous peaks .

Q. How can metabolic stability be enhanced without compromising activity?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the acetamide moiety to improve plasma stability .
  • Cytochrome P450 Inhibition Assays : Screen with human liver microsomes to identify metabolic hotspots (e.g., triazole ring oxidation) and guide structural modifications .

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